Chelidonine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
Chelidonine: A Technical Guide to Natural Sources, Extraction, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonine is a prominent benzophenanthridine alkaloid primarily sourced from Chelidonium majus L., commonly known as greater celandine. This document provides a comprehensive technical overview of chelidonine, covering its natural distribution, detailed extraction and purification methodologies, and its mechanisms of action with a focus on its anticancer properties. Quantitative data on alkaloid content and biological activity are presented in tabular format for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key analytical and biological assays and visualizes the principal signaling pathways modulated by chelidonine through Graphviz diagrams.
Natural Sources of Chelidonine
The primary and most significant natural source of chelidonine is the perennial herbaceous plant Chelidonium majus L., belonging to the Papaveraceae family.[1][2] This plant is native to Europe and Western Asia and has been introduced to North America.[3] Chelidonine is one of several isoquinoline alkaloids present in the plant, which also include coptisine, sanguinarine, chelerythrine, and berberine.[3][4]
The concentration of chelidonine and other alkaloids varies significantly depending on the plant organ, developmental stage, and environmental conditions. The roots and the characteristic orange-yellow latex of C. majus are reported to have the highest concentrations of alkaloids.
Quantitative Distribution of Chelidonine and Total Alkaloids
The following table summarizes the quantitative data on the distribution of chelidonine and total alkaloids in various parts of Chelidonium majus.
| Plant Part | Analyte | Concentration Range | Reference(s) |
| Aerial Parts (Herb) | Total Alkaloids | 0.27% - 2.25% of dry weight | |
| Chelidonine | 115.9 - 1780.7 mg/100g of dry matter | ||
| Chelidonine | 134.3 mg/100g (in non-protein fraction of water extract) | ||
| Roots | Total Alkaloids | 3% - 4% of dry weight | |
| Chelidonine | Higher concentration than in aerial parts | ||
| Latex | Total Alkaloids | 9 times higher than in roots; 32 times higher than in leaves |
Extraction and Purification Methods
A variety of methods have been developed for the extraction and purification of chelidonine from Chelidonium majus. These range from classical solvent-based techniques to more advanced chromatographic and supercritical fluid extraction methods.
Solvent Extraction
Conventional solvent extraction is a common primary step. The choice of solvent and method significantly impacts the yield and purity of the extracted alkaloids.
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Maceration and Soxhlet Extraction : These methods often employ methanol or ethanol, sometimes acidified to facilitate the extraction of alkaloids in their salt form.
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Ultrasound-Assisted Extraction (UAE) and Accelerated Solvent Extraction (ASE) : These techniques can improve extraction efficiency and reduce solvent consumption and extraction time.
Acid-Base Extraction
This classical technique leverages the basic nature of alkaloids. The plant material is first extracted with an acidified aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous extract is then basified, causing the alkaloids to precipitate or become soluble in an organic solvent, allowing for their separation from other plant constituents. A typical protocol involves:
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Refluxing the plant material with an aqueous ethanol solution.
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Concentrating the extract and adjusting the pH to 1.5-4.5 with phosphoric acid to precipitate impurities.
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Filtering and adjusting the filtrate to pH 9-11.5 with sodium hydroxide.
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Extracting with an immiscible organic solvent such as chloroform.
Supercritical Fluid Extraction (SFE)
SFE using supercritical CO2 (scCO2) is a green alternative for alkaloid extraction. Chelidonine has been found to be highly soluble in scCO2, allowing for its selective extraction. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or isopropanol with diethylamine), fractionation of different alkaloids can be achieved.
Chromatographic Purification
Following initial extraction, various chromatographic techniques are employed for the isolation and purification of chelidonine.
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Thin-Layer Chromatography (TLC) : TLC is used for both qualitative and quantitative analysis of chelidonine and other alkaloids in extracts.
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High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a powerful tool for the quantitative determination of chelidonine in plant extracts.
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Centrifugal Partition Chromatography (CPC) : CPC, a liquid-liquid chromatography technique, has been successfully used for the rapid isolation of several alkaloids from C. majus, including chelidonine. A common solvent system for this is chloroform/methanol/0.3 M hydrochloric acid.
Biological Activity and Signaling Pathways
Chelidonine exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.
Anticancer Activity and IC50 Values
The following table presents the half-maximal inhibitory concentration (IC50) values of chelidonine in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MEL270 | Melanoma | ~1-2 (at 48h) | |
| C918 | Melanoma | ~1-2 (at 48h) | |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~1 | |
| HLaC78 | Head and Neck Squamous Cell Carcinoma | ~1.6 | |
| CEM/ADR5000 | Doxorubicin-resistant Leukemia | Not specified, but reverses resistance | |
| Caco-2 | Colorectal Adenocarcinoma | Not specified, but reverses resistance | |
| HIV-I Reverse Transcriptase | (Enzyme Inhibition) | 200 µg/ml |
Key Signaling Pathways Modulated by Chelidonine
Chelidonine exerts its anticancer effects by modulating several key signaling pathways.
In melanoma cells, chelidonine has been shown to suppress malignancy by inactivating the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. This leads to decreased cell viability and proliferation, and the induction of apoptosis. It achieves this by downregulating the protein levels of TLR4, phosphorylated p65 (a subunit of NF-κB), phosphorylated PI3K, and phosphorylated AKT.
Caption: Inhibition of TLR4/NF-κB and PI3K/AKT pathways by chelidonine.
In pancreatic cancer cells, chelidonine induces apoptosis through the GADD45a-p53 pathway. It upregulates the expression of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45a), which in turn stabilizes and activates the tumor suppressor protein p53. Activated p53 then upregulates the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, and activates the caspase cascade, culminating in apoptosis.
